L-Homophenylalanine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

One prominent example is its role in the production of angiotensin-converting enzyme (ACE) inhibitors. These medications are used to treat high blood pressure and heart failure by blocking the action of an enzyme that regulates blood vessel constriction []. L-Homophenylalanine serves as a key building block in the synthesis of NEPA, a crucial intermediate for synthesizing several ACE inhibitors, including enalapril, delapril, quinapril, and ramipril [].

Other Potential Applications

Beyond its established use in ACE inhibitor production, L-Homophenylalanine is being explored for other potential applications in scientific research:

- Anti-tumor properties: Studies suggest that L-Homophenylalanine might possess anti-tumor properties. However, this research is still in its early stages, and further investigation is needed to understand its potential therapeutic effects and mechanisms of action [].

- Enzymatic production: Researchers are actively investigating enzymatic methods for producing L-Homophenylalanine. These methods offer advantages over traditional chemical synthesis, such as being more environmentally friendly and potentially more cost-effective [].

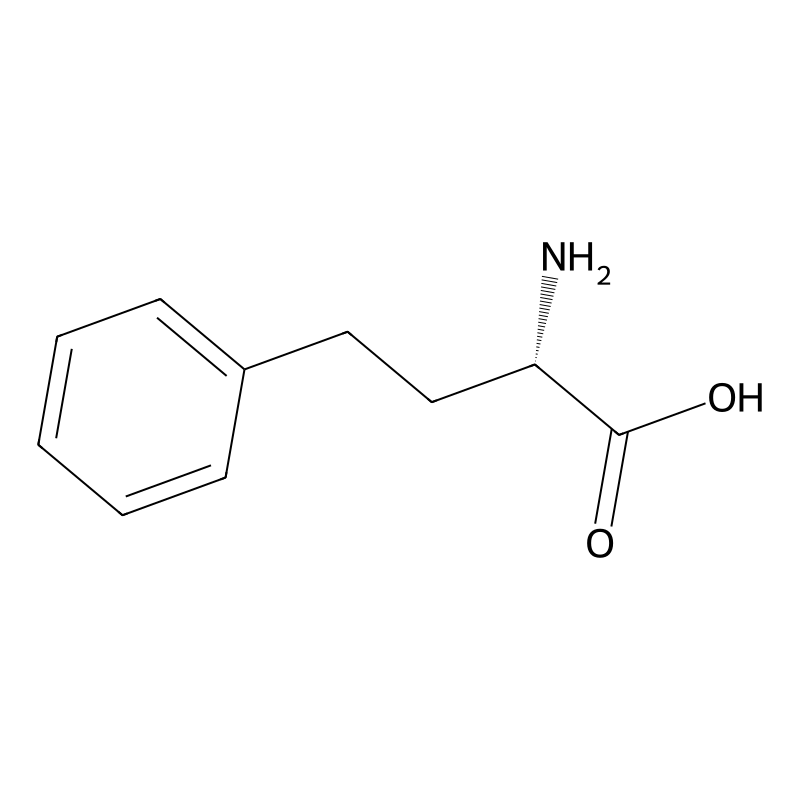

L-Homophenylalanine, chemically known as L-4-phenyl-2-aminobutanoic acid, is a non-proteinogenic alpha-amino acid that serves as an analogue of L-phenylalanine. Its structure features a 2-phenylethyl side chain instead of the benzyl side chain found in L-phenylalanine, which contributes to its unique properties and applications in biochemical research and pharmaceuticals . This compound is classified as a member of a new class of oral angiotensin-converting enzyme inhibitors, showing significant potential as an antihypertensive agent .

The biological activity of L-homophenylalanine is primarily linked to its role as an angiotensin-converting enzyme inhibitor. This property makes it valuable in the treatment of hypertension by preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. The compound's efficacy in this regard has been demonstrated in various studies, highlighting its potential as a therapeutic agent for cardiovascular diseases . Furthermore, it acts as a precursor for synthesizing other bioactive compounds, enhancing its relevance in medicinal chemistry.

Several methods have been developed for synthesizing L-homophenylalanine:

- Enzymatic Synthesis: Utilizing enzymes such as tyrosine aminotransferase allows for effective transamination reactions. This method can achieve high yields and enantiomeric purity .

- Chemical Cascade Reactions: Recent advancements have introduced cascade reactions involving both enzymatic and spontaneous steps, optimizing the production process using inexpensive substrates .

- Immobilized Enzyme Techniques: The use of immobilized enzymes has been explored to enhance reaction efficiency and simplify product recovery .

These methods not only improve yield but also reduce costs associated with traditional synthesis routes.

L-Homophenylalanine is primarily utilized in the pharmaceutical industry due to its role as a precursor for angiotensin-converting enzyme inhibitors. Its applications include:

- Development of antihypertensive medications.

- Synthesis of chiral drugs in medicinal chemistry.

- Potential use in research related to metabolic disorders and cardiovascular health .

Studies on the interactions of L-homophenylalanine with biological systems have shown its potential effects on enzyme activity related to blood pressure regulation. Research indicates that this compound can influence the activity of various enzymes involved in the renin-angiotensin system, which is critical for maintaining blood pressure homeostasis . Further interaction studies could elucidate additional pathways affected by this amino acid.

L-Homophenylalanine shares structural similarities with several other amino acids and derivatives. Here are some comparable compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| L-Phenylalanine | Benzyl side chain | Essential amino acid; involved in protein synthesis |

| L-Tyrosine | Hydroxylated phenol side chain | Precursor to neurotransmitters like dopamine |

| D-Homophenylalanine | Mirror image (D-form) | Less biologically active than L-homophenylalanine |

| L-Dopa | Hydroxylated form of phenylalanine | Precursor to dopamine; used in Parkinson's treatment |

L-Homophenylalanine is unique due to its specific inhibitory action on angiotensin-converting enzyme, distinguishing it from other similar compounds that do not exhibit this particular biological activity .

Molecular Architecture and Stereochemical Configuration

L-Homophenylalanine exhibits a distinctive molecular architecture characterized by its extended carbon chain structure relative to its natural counterpart. The compound possesses the molecular formula C₁₀H₁₃NO₂ with a molecular weight of 179.22 grams per mole, representing a homologous extension of L-phenylalanine by one methylene unit [1] [3] [6]. The International Union of Pure and Applied Chemistry designation for this compound is (2S)-2-amino-4-phenylbutanoic acid, which precisely describes its stereochemical configuration and structural arrangement [1] [2] [3].

The stereochemical configuration of L-Homophenylalanine follows the S-absolute configuration according to the Cahn-Ingold-Prelog priority rules [1] [6]. This configuration places the compound within the L-amino acid family, characterized by the spatial arrangement where the amino group occupies the left position when the molecule is oriented with the carboxyl group at the top and the hydrogen atom pointing away from the observer [31] [33]. The chiral center at the alpha-carbon (C₂) determines the optical activity of the molecule, with experimental measurements of Boc-protected derivatives showing a positive optical rotation of [α]D²⁰ = +6.5±1° when measured at a concentration of 2% in ethanol [7].

The side chain architecture distinguishes L-Homophenylalanine from other aromatic amino acids through its 2-phenylethyl substituent (-CH₂CH₂Ph) attached to the alpha-carbon [1] [6] . This extended side chain creates a four-carbon pathway from the alpha-carbon to the phenyl ring, contrasting with the three-carbon arrangement found in L-phenylalanine [12] [16]. The phenyl ring maintains its planar aromatic structure with characteristic carbon-carbon bond lengths and electron delocalization patterns typical of benzene derivatives [1] [3].

Structural analysis reveals that the compound exists predominantly in its crystalline form under standard conditions, with powder X-ray diffraction studies confirming distinct crystalline phases [9] [11]. The molecular geometry exhibits standard amino acid backbone characteristics, including typical bond angles around the alpha-carbon and standard peptide bond formation capabilities [1] [6]. The extended aliphatic chain between the alpha-carbon and the aromatic ring provides increased conformational flexibility compared to shorter aromatic amino acid analogues [15].

| Property | Value | Method/Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₃NO₂ | Chemical analysis [1] [3] |

| Molecular Weight | 179.22 g/mol | Mass spectrometry [1] [6] [8] |

| Stereochemical Configuration | S-configuration | X-ray crystallography/Cahn-Ingold-Prelog rules [1] [33] |

| Optical Rotation [α]D²⁰ | +6.5±1° (c=2% in ethanol) | Polarimetry [7] |

| Chiral Centers | 1 (alpha-carbon) | Structural analysis [1] [3] |

Comparative Analysis with L-Phenylalanine Analogues

The structural relationship between L-Homophenylalanine and L-phenylalanine represents a fundamental homologous extension that significantly impacts the compound's physicochemical properties. L-phenylalanine, with its molecular formula C₉H₁₁NO₂ and molecular weight of 165.19 grams per mole, serves as the parent structure from which L-Homophenylalanine derives through the addition of a single methylene unit [10] [16]. This seemingly minor structural modification results in profound changes in solubility behavior, thermal stability, and biological activity [9] [11] [12].

The most pronounced difference manifests in aqueous solubility characteristics, where L-Homophenylalanine exhibits extraordinarily low water solubility compared to L-phenylalanine [9] [11]. Experimental measurements demonstrate that L-Homophenylalanine possesses a solubility of only 0.0075 mol% at 298 K, representing a dramatic reduction from the moderate solubility exhibited by L-phenylalanine [9] [11]. This solubility reduction correlates directly with the extended hydrophobic character introduced by the additional methylene group in the side chain [9] [11].

Thermal stability analysis reveals distinct decomposition patterns between these analogues. L-Homophenylalanine undergoes complete decomposition at temperatures above 520 K without exhibiting a clear melting point, as demonstrated through thermogravimetric analysis and differential scanning calorimetry [9] [11]. The decomposition process involves significant mass loss (95% by weight) accompanied by substantial heat consumption (617 J/g), indicating complex pyrolytic degradation pathways [9] [11]. Comparative studies suggest that this enhanced thermal stability relative to L-phenylalanine may result from altered intermolecular interactions within the crystal lattice [9] [11].

Acid-base properties show notable differences between the two compounds, with calculated pKa values for L-Homophenylalanine (pKa₁ = 2.39, pKa₂ = 10.04) differing from experimental values for L-phenylalanine (pKa₁ = 2.21±0.15, pKa₂ = 9.17±0.06) [9] [11] [18]. These differences reflect the influence of the extended aliphatic chain on the electronic environment surrounding the ionizable groups [9] [11]. The calculated values indicate that L-Homophenylalanine exhibits slightly more acidic carboxyl group behavior and more basic amino group characteristics compared to L-phenylalanine [9] [11].

The extended side chain architecture in L-Homophenylalanine creates additional conformational degrees of freedom not present in L-phenylalanine [12] [15]. Nuclear magnetic resonance studies of related compounds suggest that the additional methylene unit allows for greater rotational flexibility around the carbon-carbon bonds, potentially influencing molecular recognition and binding interactions [12] [15]. This conformational flexibility may contribute to the observed differences in biological activity and pharmaceutical applications between the two compounds [12] .

| Comparative Property | L-Homophenylalanine | L-Phenylalanine | Difference |

|---|---|---|---|

| Molecular Weight (g/mol) | 179.22 [1] [6] | 165.19 [10] [16] | +14.03 |

| Water Solubility (mol% at 25°C) | 0.0075 [9] [11] | Moderate [10] | Dramatically reduced |

| Side Chain Structure | 2-phenylethyl [1] | Benzyl [16] | +CH₂ unit |

| pKa₁ (COOH) | 2.39 (calculated) [9] [11] | 2.21±0.15 (experimental) [18] | +0.18 |

| pKa₂ (NH₃⁺) | 10.04 (calculated) [9] [11] | 9.17±0.06 (experimental) [18] | +0.87 |

| Decomposition Temperature | >520 K [9] [11] | ~283°C [16] | Higher stability |

Tautomeric Forms and Ionic States in Aqueous Solutions

L-Homophenylalanine exhibits characteristic amino acid tautomeric behavior in aqueous solutions, with multiple ionic forms existing in pH-dependent equilibria. The compound functions as an amphoteric molecule capable of existing in cationic, zwitterionic, and anionic forms depending on the solution pH [9] [11] [20] [21]. Density functional theory calculations have provided insights into the relative stability and interconversion pathways between these ionic states [9] [11].

At low pH values (pH < 2.5), L-Homophenylalanine exists predominantly in its cationic form, characterized by protonation of both the amino and carboxyl groups, yielding the structure +H₃N-CHR-COOH [9] [11]. This protonation pattern results in dramatic solubility enhancement, with experimental observations showing up to 18.2-fold increases in aqueous solubility compared to isoelectric point conditions [9] [11]. The enhanced solubility in acidic conditions reflects the favorable electrostatic interactions between the positively charged molecule and water molecules [9] [11].

The zwitterionic form predominates across an unusually broad pH range (2.5-9.5), representing the most thermodynamically stable ionic state under physiological conditions [9] [11] [20]. In this form, the molecule carries both positive and negative charges simultaneously (+H₃N-CHR-COO⁻), resulting in a net neutral charge [9] [11] [20]. The extended pH stability range for the zwitterionic form distinguishes L-Homophenylalanine from many other amino acids, which typically show narrower zwitterionic stability windows [9] [11]. This broad stability range correlates with the compound's remarkably low and pH-independent solubility within this pH region [9] [11].

At elevated pH values (pH > 9.5), the compound transitions to its anionic form through deprotonation of the amino group, yielding H₂N-CHR-COO⁻ [9] [11]. This transformation again results in significantly enhanced aqueous solubility, though the magnitude of increase is less pronounced than observed under acidic conditions [9] [11]. The anionic form's enhanced solubility reflects favorable interactions between the negatively charged molecule and the hydration sphere [9] [11].

The isoelectric point of L-Homophenylalanine exhibits temperature dependence, ranging from pH 6.06 at 298 K to pH 7.07 at 328 K [9] [11]. This temperature-dependent shift reflects changes in the relative stability of the ionic forms with thermal energy [9] [11]. At the isoelectric point, the compound exhibits minimum solubility due to reduced electrostatic interactions with water molecules and maximized intermolecular attractions between zwitterionic molecules [9] [11].

Computational studies using density functional theory with implicit solvent models have provided quantitative insights into the energetics of proton transfer reactions between ionic forms [9] [11]. These calculations employed isodesmic reaction approaches with histidine as a reference compound to determine accurate pKa values for both ionizable groups [9] [11]. The calculated pKa values (pKa₁ = 2.39, pKa₂ = 10.04) align well with experimental pH-dependent solubility measurements, validating the computational methodology [9] [11].

| pH Range | Predominant Ionic Form | Charge State | Relative Solubility | Structural Formula |

|---|---|---|---|---|

| pH < 2.5 | Cationic [9] [11] | +1 | 18.2× enhanced [9] [11] | +H₃N-CHR-COOH |

| pH 2.5-9.5 | Zwitterionic [9] [11] | 0 | Minimum baseline [9] [11] | +H₃N-CHR-COO⁻ |

| pH > 9.5 | Anionic [9] [11] | -1 | Significantly enhanced [9] [11] | H₂N-CHR-COO⁻ |

| pI (298K) | Zwitterionic [9] [11] | 0 | 0.0075 mol% [9] [11] | +H₃N-CHR-COO⁻ |

| pI (328K) | Zwitterionic [9] [11] | 0 | 0.015 mol% [9] [11] | +H₃N-CHR-COO⁻ |

L-Homophenylalanine represents a critical pharmaceutical intermediate with established importance in the synthesis of angiotensin-converting enzyme inhibitors and other bioactive compounds. The development of efficient synthetic methodologies for this non-proteinogenic amino acid has attracted significant research attention, leading to diverse approaches encompassing enzymatic, chemical, and hybrid synthetic strategies. This comprehensive review examines the state-of-the-art methodologies for L-homophenylalanine synthesis, focusing on mechanistic insights, performance optimization, and scalability considerations.

Enzymatic Synthesis Pathways

Enzymatic synthesis represents the most promising approach for L-homophenylalanine production due to its inherent stereoselectivity, mild reaction conditions, and environmental compatibility. The enzymatic methodologies can be categorized into two primary pathways: direct reductive amination using phenylalanine dehydrogenases and cascade reactions involving transaminases.

Phenylalanine Dehydrogenase-Catalyzed Reductive Amination

Phenylalanine dehydrogenase-catalyzed reductive amination represents the most direct enzymatic route for L-homophenylalanine synthesis. This approach utilizes the reversible nature of phenylalanine dehydrogenase to convert 2-oxo-4-phenylbutyric acid into L-homophenylalanine through nicotinamide adenine dinucleotide-dependent reductive amination [1] [2] [3] [4].

The mechanistic foundation of this approach relies on the ordered kinetic mechanism of phenylalanine dehydrogenase, where nicotinamide adenine dinucleotide binds prior to the substrate, followed by product release in the sequence of ammonia, 2-oxo-4-phenylbutyric acid, and reduced nicotinamide adenine dinucleotide [5] [6]. The wild-type enzyme from Bacillus badius demonstrated limited catalytic efficiency toward 2-oxo-4-phenylbutyric acid, necessitating extensive protein engineering efforts to enhance its biocatalytic performance [7].

Structure-guided engineering approaches have yielded remarkable improvements in enzyme performance. The engineered triple mutant V309G/L306V/V144G demonstrated a 12.7-fold increase in catalytic turnover number and a corresponding 12.9-fold enhancement in catalytic efficiency compared to the wild-type enzyme [7]. This engineered variant achieved conversion of 1.08 M 2-oxo-4-phenylbutyric acid to L-homophenylalanine with a specific space-time conversion rate of 30.9 mmol g⁻¹ L⁻¹ h⁻¹, representing the highest substrate loading and conversion efficiency reported to date [7].

The development of nicotinamide adenine dinucleotide phosphate-dependent variants has addressed the cofactor compatibility issues in metabolic engineering applications. Through directed evolution of glutamate dehydrogenase from Escherichia coli, researchers developed variants with 100-fold higher catalytic efficiency toward 2-oxo-4-phenylbutyric acid compared to the original substrate [3] [4]. These engineered enzymes effectively utilize the cellular reducing power under aerobic conditions, making them suitable for whole-cell biocatalysis applications.

Table 1: Enzymatic Synthesis Pathways for L-Homophenylalanine

| Enzyme System | Substrate | Conversion Yield (%) | Enantiomeric Excess (% ee) | Production Scale | Reference |

|---|---|---|---|---|---|

| Phenylalanine Dehydrogenase (Bacillus badius) | 2-oxo-4-phenylbutyric acid | >80 | >99 | Laboratory | [8] |

| α-Transaminase (Megasphaera elsdenii) | 2-oxo-4-phenylbutyric acid | >96 | >99 | 18+ g | [1] [9] |

| Phenylalanine Dehydrogenase (NADPH-dependent) | 2-oxo-4-phenylbutyric acid | Not specified | >99 | Laboratory | [3] [4] |

| Transaminase-LDH-GDH Cascade | 2-pentanone | 56-92 | >99 | Laboratory | [10] |

| Aromatic Transaminase | 2-oxo-4-phenylbutyric acid | >95 | >99 | Industrial | [11] |

| Engineered PheDH (V309G/L306V/V144G) | 2-oxo-4-phenylbutyric acid | >90 | >99 | 1.08 M substrate | [7] |

Transaminase-Mediated Cascade Reactions

Transaminase-mediated cascade reactions provide an alternative enzymatic approach that leverages the broad substrate specificity and excellent stereoselectivity of omega-transaminases. These systems typically employ pyroxidal phosphate-dependent transaminases coupled with auxiliary enzymes for equilibrium manipulation and cofactor regeneration [10] [12].

The development of formal asymmetric biocatalytic reductive amination systems has demonstrated exceptional versatility in amino acid synthesis. These cascade systems integrate omega-transaminases with alanine dehydrogenase and formate dehydrogenase to create a cofactor-balanced system capable of achieving high conversion yields [10]. The system achieved conversion rates of 56-92% for various ketone substrates with enantiomeric excesses exceeding 99% [10].

Preparative-scale implementation of transaminase cascades has been successfully demonstrated using alpha-transaminase from Megasphaera elsdenii. This system incorporates spontaneous in situ crystallization of L-homophenylalanine coupled with cyclization of the deaminated cosubstrate, significantly improving overall productivity [1] [9]. Fed-batch processing proved most effective, yielding over 18 g of chemically pure L-homophenylalanine with greater than 99% enantiomeric excess [1] [9].

The equilibrium manipulation strategies in transaminase systems focus on removing inhibitory products and driving the reaction toward amino acid formation. Lactate dehydrogenase coupling removes pyruvate byproducts, while glucose dehydrogenase provides nicotinamide adenine dinucleotide regeneration [10] [12]. Alternative approaches utilize aromatic transaminases with engineered substrate specificity, achieving conversion yields exceeding 95% in industrial applications [11].

Table 4: Kinetic Parameters of Key Enzymes for L-Homophenylalanine Synthesis

| Enzyme/System | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Product Formation Rate | Reference |

|---|---|---|---|---|---|---|

| Phenylalanine Dehydrogenase (Rhodococcus sp.) | L-Phenylalanine | 0.13 (Phe) | Ordered mechanism | Ordered Bi Bi | Ammonia → Phenylpyruvate → NADH | [5] [6] [13] |

| Phenylalanine Dehydrogenase (B. badius wild-type) | 2-OPBA | High | Low | Poor | Low productivity | [7] |

| PheDH V309G/L306V/V144G mutant | 2-OPBA | Improved | 12.7-fold increase | 12.9-fold improvement | 30.9 mmol g⁻¹ L⁻¹ h⁻¹ | [7] |

| NADPH-dependent GDH mutant (GDH2) | 2-Ketobutyrate | Enhanced | 50-fold vs 2-ketoglutarate | 100-fold higher than wild-type | 5.1 g/L L-homoalanine | [3] [4] |

| Aromatic Transaminase (C. freundii) | Phenylpyruvic acid | Not specified | Rapid formation | 50-80% yield | 30 mg/mL (1h), 89 mg/mL (24h) | [14] |

| HphA (Homophenylalanine biosynthesis) | L-Phenylalanine | High selectivity | Not specified | High specificity | Pathway intermediate | [15] |

Chemical Synthesis Approaches

Chemical synthesis methodologies for L-homophenylalanine encompass classical approaches adapted for this specific target molecule, along with modern asymmetric catalytic methods. These approaches offer complementary advantages to enzymatic methods, particularly in terms of scalability and substrate scope.

Strecker Synthesis Modifications

The Strecker synthesis represents a fundamental chemical approach for amino acid construction, involving the sequential formation of aminonitriles followed by hydrolysis to amino acids. Classical Strecker synthesis produces racemic mixtures, necessitating either chiral resolution or asymmetric variants for obtaining enantiomerically pure L-homophenylalanine [16] [17] [18].

Asymmetric Strecker synthesis has been developed using chiral catalysts to achieve high enantiomeric excess. The utilization of chiral amido-thiourea catalysts enables the synthesis of highly enantiomerically enriched non-natural amino acids from simple starting materials [19]. These catalysts demonstrate compatibility with aqueous cyanide salts, offering improved safety and handling characteristics compared to traditional cyanide sources [19].

The mechanistic pathway involves three distinct steps: imine formation, alpha-aminonitrile formation, and hydrolysis. The first step converts aldehydes to imines using ammonium chloride as both mild acid and nitrogen source [16] [17] [18]. Subsequent cyanide addition creates the alpha-aminonitrile intermediate, which undergoes acid-catalyzed hydrolysis to yield the target amino acid [16] [17] [18].

Catalytic asymmetric Strecker syntheses have demonstrated scalability to preparative scales exceeding gram quantities. The method achieves enantiomeric excesses of 88-95% for various aromatic substrates, with yields ranging from 70-88% depending on substrate structure and reaction conditions [19]. The approach proves particularly effective for substrates bearing aryl or quaternary alkyl alpha-substituents that cannot be accessed through asymmetric hydrogenation methods [19].

Asymmetric Hydrogenation Techniques

Asymmetric hydrogenation represents a powerful chemical methodology for stereoselective amino acid synthesis, offering excellent control over stereochemistry and high functional group tolerance. The development of chiral catalysts specifically designed for homophenylalanine derivatives has enabled efficient synthesis with exceptional enantiomeric excess [20].

Iridium-catalyzed asymmetric hydrogenation using f-Amphox ligands has demonstrated remarkable performance in the synthesis of chiral homophenylalanine derivatives. The methodology employs styrylglyoxylamides as substrates and achieves turnover numbers up to 10,000 with enantiomeric excesses reaching 98% [20]. This approach has found practical application in the synthesis of pharmaceutical intermediates, including fragments of benazepril, an antihypertensive drug [20].

The development of rhodium-based catalytic systems has provided alternative approaches with complementary substrate scope. Asymmetric hydrogenation of dehydrophenylalanyl peptides using palladium catalysts achieves optical yields of 40-70%, depending on the peptide structure and chiral auxiliary employed [21]. The method demonstrates particular effectiveness when the chiral end-group is positioned appropriately relative to the reaction center [21].

Mechanistic studies reveal that the enantioselectivity arises from differential binding and activation of substrate diastereomers at the metal center. The catalyst-substrate complexes exhibit distinct thermodynamic stabilities and kinetic reactivities, leading to preferential formation of one enantiomer [22]. Understanding these mechanistic details has enabled rational catalyst design and optimization for specific substrate classes [22].

Table 2: Chemical Synthesis Approaches for L-Homophenylalanine

| Method | Starting Material | Yield (%) | Enantiomeric Excess (% ee) | Reaction Conditions | Reference |

|---|---|---|---|---|---|

| Strecker Synthesis (Classical) | 3-phenylpropanal | Racemic | 0 (racemic) | NH₄Cl, KCN, H⁺ | [16] [17] [18] |

| Asymmetric Strecker (Chiral Catalyst) | Phenylacetaldehyde imine | 70-88 | 88-95 | Chiral amido-thiourea | [19] |

| Iridium-Catalyzed Asymmetric Hydrogenation | Styrylglyoxylamides | Up to 98 | Up to 98 | Ir/f-Amphox, H₂ | [20] |

| Asymmetric Hydrogenation (Peptide substrate) | Dehydrophenylalanyl peptides | 40-50 | 40-70 | Pd/C, H₂ | [21] |

| Bucherer-Strecker (C-11 labeling) | Phenylacetaldehyde | 12-16 | >98 | [¹¹C]Cyanide | [23] |

| Modified Strecker with Thiourea Catalyst | Aromatic aldehydes | High | >90 | Aqueous cyanide salts | [19] |

Hybrid Enzymatic-Chemical Cascade Systems

Hybrid systems combining enzymatic and chemical transformations represent an emerging paradigm that leverages the complementary advantages of both approaches. These cascade systems often achieve superior overall performance compared to individual methodologies by integrating the stereoselectivity of enzymes with the broad substrate scope and harsh reaction tolerance of chemical catalysts [24] [25].

The development of enzymatic-chemical cascade routes for L-homophenylalanine production from simple building blocks exemplifies this approach. A particularly effective system utilizes benzaldehyde and pyruvate as starting materials, employing a sequence of enzymatic transformations followed by spontaneous chemical cyclization [24]. This route achieved production of 100.9 g L⁻¹ L-homophenylalanine with 94% conversion and greater than 99% enantiomeric excess in a 5-liter reactor [24].

The integration of photocatalysis with enzymatic processes has opened new possibilities for cascade synthesis. Combined photo-organo redox and enzyme catalysis facilitates asymmetric carbon-hydrogen bond functionalization under mild conditions [25]. These systems demonstrate particular effectiveness in dynamic kinetic resolution processes, achieving high enantioselectivity while maintaining broad substrate scope [25].

Process integration strategies focus on minimizing intermediate isolation and purification steps while maintaining high selectivity throughout the cascade. The design principles emphasize complementary reactivity profiles, compatible reaction conditions, and efficient cofactor cycling between enzymatic and chemical steps [25]. Successful implementation requires careful optimization of reaction timing, pH control, and substrate feeding strategies [24].

Microbial Biosynthesis via Engineered Metabolic Pathways

Microbial biosynthesis represents the most sustainable approach for L-homophenylalanine production, offering the potential for direct conversion of simple carbon sources to the target amino acid through engineered metabolic pathways. This methodology encompasses both natural biosynthetic gene clusters and rationally designed metabolic circuits [26] [27] [28].

The identification of homophenylalanine biosynthetic genes from cyanobacterium Nostoc punctiforme PCC73102 provided the first glimpse into natural L-homophenylalanine biosynthesis. Three genes, hphA, hphB, and hphCD, were identified as encoding enzymes homologous to those involved in leucine biosynthesis, catalyzing the conversion of L-phenylalanine to L-homophenylalanine through methylene insertion [27] [28]. Expression of these genes in engineered Escherichia coli strains achieved fermentative production with titers reaching 630 mg/liter after optimization [27] [28].

Biosynthetic gene cluster mining approaches have enabled systematic optimization of metabolic pathways for enhanced L-homophenylalanine production. Integrative mining strategies combine phylogenetic analysis with metabolite abundance mapping to prioritize candidate gene clusters and optimize their expression in heterologous hosts [26]. This approach yielded engineered Escherichia coli strains capable of producing 1.41 g/L L-homophenylalanine directly from glucose [26].

Whole-cell biocatalysis systems offer advantages in terms of cofactor regeneration and simplified downstream processing. Recombinant Escherichia coli expressing N-acylamino acid racemase and L-aminoacylase genes from Deinococcus radiodurans achieved 99.9% yield of L-homophenylalanine with productivity of 10 mmol L⁻¹ h⁻¹ [29] [30]. The system demonstrates excellent recyclability, maintaining greater than 96% conversion yield through six successive cycles [29] [30].

Table 3: Microbial Biosynthesis and Hybrid Systems for L-Homophenylalanine

| System Type | Production Method | Titer (g/L) | Conversion Efficiency (%) | Key Features | Reference |

|---|---|---|---|---|---|

| Engineered E. coli (hphABCD genes) | L-Phe → L-HPA via leucine pathway | 0.63 | Low initial | First identified genes | [27] [28] [31] |

| E. coli with NAAAR/LAA | N-acetyl-HPA → L-HPA | 10 mmol/L·h | 99.9 | Reusable cells (6 cycles) | [29] [30] [32] |

| Biosynthetic Gene Cluster Mining | BGC optimization | 1.41 | Optimized | Systematic approach | [26] |

| Enzymatic-Chemical Cascade (E. coli) | Benzaldehyde + pyruvate → L-HPA | 100.9 | 94 | Cost-effective substrates | [24] |

| Whole-cell Dynamic Resolution | Racemic substrate resolution | High productivity | >96 | Dynamic kinetic resolution | [33] |

| Integrated Membrane Bioreactor | PheDH + FDH system | >80% yield | >80 | Continuous process | [34] [8] |

The metabolic engineering approaches focus on flux optimization and pathway balancing to maximize L-homophenylalanine production. Key strategies include elimination of competing pathways, enhancement of precursor availability, and optimization of enzyme expression levels [26] [27]. The development of integrated membrane bioreactor systems enables continuous production with enzyme recycling, achieving greater than 80% yield and 99% enantiomeric excess [34] [8].

XLogP3

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant